2-[[(4-phenoxyphenyl)imino](phenyl)methyl]-1H-indene-1,3(2H)-dione
Description
The compound 2-[(4-phenoxyphenyl)iminomethyl]-1H-indene-1,3(2H)-dione belongs to the indene-1,3-dione family, characterized by a planar indene-dione core substituted with an imino-linked phenyl and 4-phenoxyphenyl group. This structure confers unique electronic and steric properties, making it a candidate for applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
2-[N-(4-phenoxyphenyl)-C-phenylcarbonimidoyl]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19NO3/c30-27-23-13-7-8-14-24(23)28(31)25(27)26(19-9-3-1-4-10-19)29-20-15-17-22(18-16-20)32-21-11-5-2-6-12-21/h1-18,25H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENYUAVSTSFOAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)OC3=CC=CC=C3)C4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. Similar compounds, such as n-(4-phenoxyphenyl)-2-[(pyridin-4-ylmethyl)amino]nicotinamide, have been found to target theVascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in angiogenesis, the formation of new blood vessels from pre-existing ones, which is essential for many physiological and pathological processes.
Mode of Action
binding and inhibition . This could result in changes to the target’s function, potentially disrupting the biochemical pathways in which the target is involved.
Biochemical Pathways
angiogenesis pathway . Inhibition of VEGFR2 could disrupt angiogenesis, potentially affecting processes such as wound healing, cancer progression, and various cardiovascular diseases.
Pharmacokinetics
Similar compounds have shown variable absorption and distribution profiles, with metabolism often occurring in the liver. These properties can significantly impact the compound’s bioavailability, efficacy, and potential side effects.
Result of Action
This could potentially slow the growth of tumors, as they rely on angiogenesis for nutrient supply.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target. Additionally, the compound’s efficacy can be influenced by the patient’s physiological state, including liver function, as this can affect the compound’s metabolism.
Biological Activity
2-[(4-phenoxyphenyl)iminomethyl]-1H-indene-1,3(2H)-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological properties, and mechanisms of action based on recent studies and findings.
- Molecular Formula : C28H19NO3
- Molecular Weight : 417.45536 g/mol
- Structure : The compound features an indene core with phenoxy and imine substituents, which contribute to its biological activity.
Synthesis
The synthesis of 2-[(4-phenoxyphenyl)iminomethyl]-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions, where starting materials are reacted under controlled conditions to yield the final product. The specific methods can vary but generally include the formation of the indene structure followed by the introduction of the phenoxy and imine groups.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For instance, it has been shown to exhibit significant cytotoxicity against various cancer cell lines. The following table summarizes some key findings regarding its antiproliferative effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 18.53 | Induction of apoptosis via Bax/Bcl-2 modulation |
| HeLa | 15.00 | Activation of mitochondrial pathways |
| SGC-7901 | 20.00 | Cell cycle arrest in G0/G1 phase |
The compound demonstrated a selective toxicity profile, showing significantly lower toxicity towards normal cells compared to cancer cells, indicating its potential as a therapeutic agent with reduced side effects.
The mechanisms through which 2-[(4-phenoxyphenyl)iminomethyl]-1H-indene-1,3(2H)-dione exerts its effects include:
- Apoptosis Induction : The compound has been observed to increase the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2. This shift promotes apoptosis in cancerous cells, which is crucial for effective cancer treatment .
- Cell Cycle Arrest : In studies involving various cancer cell lines, treatment with this compound resulted in cell cycle arrest at specific phases (G0/G1), thereby inhibiting further proliferation of cancer cells .
Case Studies
Several case studies have illustrated the effectiveness of this compound in preclinical settings:
- Study on HeLa Cells : Treatment with 2-[(4-phenoxyphenyl)iminomethyl]-1H-indene-1,3(2H)-dione resulted in a notable apoptosis rate (68.2%) compared to standard chemotherapeutic agents like 5-FU (39.6%) at similar concentrations .
- Comparative Analysis with Cabozantinib : In a comparative study, the compound exhibited superior cytotoxic activity against certain cancer cell lines when compared to cabozantinib, a known anticancer drug, with IC50 values indicating higher potency .
Comparison with Similar Compounds
Structural Modifications and Electronic Properties
Substituent Effects on Planarity and Reactivity
- Push-Pull Chromophores: 2-[4-(Dimethylamino)benzylidene]-1H-indene-1,3(2H)-dione (ID[1]): Features a dimethylamino donor group, creating a donor–π–acceptor system. Its near-planar structure enhances intramolecular charge transfer (ICT), critical for nonlinear optical (NLO) applications . Target Compound: The 4-phenoxyphenyl and phenyl imino groups likely introduce steric hindrance and electron-withdrawing effects, reducing planarity compared to ID[1]. This may diminish ICT efficiency but improve thermal stability .
- Heterocyclic Derivatives: 2-(Imidazolidin-2-ylidene)-1H-indene-1,3(2H)-dione (4a): Incorporates an imidazolidin-ylidene group, enhancing solubility in polar solvents (e.g., H₂O/EtOH) due to hydrogen bonding. Melting points for such derivatives range from 210–260°C . Target Compound: The aromatic imino substituents may reduce solubility in polar solvents but improve lipophilicity, favoring biological membrane permeability .
Table 1: Key Structural and Electronic Comparisons
Physicochemical Data
Table 2: Comparative Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
